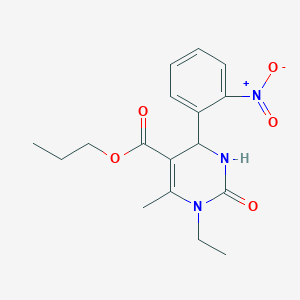
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)pyrrolidine, also known as BDPC, is a chemical compound that has been of interest to the scientific community due to its potential applications in research.
Mecanismo De Acción
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)pyrrolidine works by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. It has been shown to increase the release of these neurotransmitters, leading to increased activity in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including increased dopamine and serotonin release, increased activity in the prefrontal cortex, and increased neural plasticity. It has also been shown to have a neuroprotective effect, potentially reducing the risk of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)pyrrolidine in lab experiments is its potential to modulate neurotransmitter activity in a targeted way, allowing researchers to study the effects of specific neurotransmitters on brain function. However, one limitation is that the compound is relatively new and has not been extensively studied, meaning that its potential side effects and limitations are not yet fully understood.
Direcciones Futuras
There are a number of potential future directions for research on 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)pyrrolidine. One area of interest is its potential use as a treatment for addiction, particularly in the context of opioid addiction. Other areas of interest include its potential use as an analgesic and its potential to improve cognitive function in individuals with neurological disorders. Additionally, further research is needed to fully understand the compound's safety profile and potential side effects.
Métodos De Síntesis
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)pyrrolidine can be synthesized through a multistep process involving the reaction of 4-methoxyphenol with ethyl acetoacetate, followed by cyclization and reduction reactions. The resulting compound can then be reacted with pyrrolidine to yield this compound.
Aplicaciones Científicas De Investigación
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)pyrrolidine has been used in scientific research as a potential treatment for various neurological disorders, including Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use as an analgesic and as a treatment for addiction.
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(14-7-3-4-8-14)12-9-16-10-5-1-2-6-11(10)17-12/h1-2,5-6,12H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDSGCHYXIQWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(3,4-dichlorobenzylidene)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5236967.png)

![1-{4-butoxy-3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]phenyl}ethanone](/img/structure/B5236979.png)
![4-[4-(3,4-dimethylphenoxy)butyl]morpholine](/img/structure/B5236987.png)
![2-(4-bromophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5237000.png)




![N-(4-ethoxyphenyl)-2-{[N-(2-phenylethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5237048.png)
![N-cyclopentyl-5-(methoxymethyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-furamide](/img/structure/B5237060.png)
![2-bromo-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5237068.png)
![ethyl 2-[(2-methyl-4-quinolinyl)amino]benzoate](/img/structure/B5237084.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B5237086.png)